4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Description

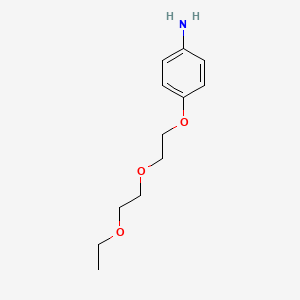

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-ethoxyethoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPAIDISWIOLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655675 | |

| Record name | 4-[2-(2-Ethoxyethoxy)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90688-48-5 | |

| Record name | 4-[2-(2-Ethoxyethoxy)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is an aromatic amine derivative with a poly(ethylene glycol) (PEG)-like side chain. This structure imparts unique solubility characteristics and potential for further chemical modification, making it a compound of interest in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a primary aromatic amine group provides a reactive handle for a variety of chemical transformations, while the ethoxyethoxy)ethoxy tail can influence the compound's pharmacokinetic and physicochemical properties. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols and safety considerations.

Chemical and Physical Properties

While experimental data for this compound is limited in publicly available literature, its properties can be estimated based on the known characteristics of similar compounds and through computational modeling.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 90688-48-5 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₉NO₃ | ChemScene[1] |

| Molecular Weight | 225.28 g/mol | ChemScene[1] |

| Predicted Boiling Point | ~350-400 °C | Based on related structures |

| Predicted Melting Point | Not available | --- |

| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water. | Inferred from structure |

| Predicted logP | ~1.5 - 2.5 | Inferred from structure |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the general principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Materials:

-

4-Aminophenol

-

1-bromo-2-(2-ethoxyethoxy)ethane (or the corresponding chloride or tosylate)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Deprotonation of 4-Aminophenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in the chosen anhydrous solvent.

-

Add the base portion-wise at 0 °C or room temperature, depending on the reactivity of the base. Stir the mixture until the deprotonation is complete (e.g., cessation of hydrogen gas evolution if using NaH).

-

Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane in the same solvent to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Properties (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.5-7.0 ppm), -NH₂ protons (broad singlet, ~3.5-4.5 ppm), -OCH₂CH₂O- protons (multiplets, ~3.6-4.1 ppm), -OCH₂CH₃ protons (quartet, ~3.5 ppm), -CH₂CH₃ protons (triplet, ~1.2 ppm). |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), -OCH₂- carbons (~68-72 ppm), -CH₃ carbon (~15 ppm). |

| IR (Infrared) | N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), C-O-C stretching (ether, ~1050-1150 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 225. Fragmentation is expected to involve cleavage of the ether linkages and loss of ethoxy and ethoxyethoxy groups. |

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, aniline derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[5][6] The ethoxy side chain may influence the compound's solubility, cell permeability, and metabolic stability, which are critical parameters in drug development.

Potential areas of research for this compound could include:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The primary amine can be readily functionalized to introduce various pharmacophores.

-

Bioconjugation: The aniline moiety can be used for bioconjugation to proteins or other biomolecules.

-

Materials Science: As a monomer or precursor for the synthesis of polymers with specific optical or electronic properties.

Figure 2: Potential research applications of this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:

-

Toxicity: Aniline and its derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.[7] Chronic exposure may lead to organ damage.

-

Carcinogenicity: Aniline is classified as a probable human carcinogen by the EPA.[7]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Figure 3: Recommended safety and handling procedures.

Conclusion

This compound is a chemical compound with potential applications in various scientific disciplines. While comprehensive experimental data is currently lacking, this guide provides a summary of its known and predicted properties based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its potential uses. Researchers and drug development professionals should proceed with appropriate caution, adhering to stringent safety protocols when handling this and related compounds.

References

- 1. ajpt.asmepress.com [ajpt.asmepress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(2-(2-ethoxyethoxy)ethoxy)aniline, a key intermediate in various pharmaceutical and research applications. The document provides a comprehensive overview of the most common and efficient synthetic route, including detailed experimental protocols, quantitative data, and characterization information.

Introduction

This compound is an aromatic amine containing a flexible and hydrophilic di(ethylene glycol) ethyl ether side chain. This structural motif is of significant interest in medicinal chemistry and drug development, as it can improve pharmacokinetic properties such as solubility and membrane permeability. The primary amino group serves as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of a wide range of biologically active molecules. This guide focuses on a robust and widely applicable two-step synthesis route commencing from readily available starting materials.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

-

Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-nitrophenol with an appropriate haloalkane derivative.

-

Catalytic Hydrogenation: Reduction of the nitro group of the resulting intermediate to the desired aniline.

This pathway is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the typical quantitative data for the two-step synthesis of this compound.

Table 1: Williamson Ether Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

| Parameter | Value | Reference |

| Molar Ratio (4-Nitrophenol : Haloalkane : Base) | 1 : 1.1 : 1.5 | General Protocol |

| Solvent | N,N-Dimethylformamide (DMF) | General Protocol |

| Temperature | 80-100 °C | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Typical Yield | 85-95% | Inferred from similar reactions |

Table 2: Catalytic Hydrogenation of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][2] |

| Catalyst Loading | 1-5 mol% | [2] |

| Hydrogen Source | Hydrogen gas (H₂) or Hydrazine Hydrate | [1][3] |

| Solvent | Ethanol or Methanol | [1] |

| Temperature | Room Temperature to 50 °C | [4] |

| Pressure (for H₂) | 1-4 atm | General Protocol |

| Reaction Time | 2-8 hours | General Protocol |

| Typical Yield | >95% | [1] |

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

Materials:

-

4-Nitrophenol

-

1-Chloro-2-(2-ethoxyethoxy)ethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add 1-chloro-2-(2-ethoxyethoxy)ethane (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene as a yellow oil.

Step 2: Synthesis of this compound

Materials:

-

1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) or Hydrazine Hydrate

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

If using hydrogen gas, seal the vessel and purge with hydrogen gas (3x). Pressurize the vessel to the desired pressure (e.g., 3 atm) and stir vigorously at room temperature.

-

If using hydrazine hydrate, add it dropwise (3-5 eq) to the reaction mixture at room temperature. The reaction is exothermic and may require cooling.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-8 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a crude product.

-

The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Caption: General experimental workflow for the two-step synthesis.

Characterization Data (Predicted)

The following table provides the predicted spectroscopic data for the final product, this compound, based on its chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ (ppm): 6.6-6.8 (m, 4H, Ar-H), 3.9-4.1 (t, 2H, Ar-O-CH₂), 3.4-3.8 (m, 8H, -O-CH₂-CH₂-O-), 3.5 (br s, 2H, -NH₂), 1.2 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~152 (C-OAr), ~142 (C-NAr), ~116 (CH-Ar), ~115 (CH-Ar), ~71, ~70, ~69, ~68, ~67 (O-CH₂), ~15 (-CH₃) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Ar-O stretch), 1120 (C-O stretch) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₂₀NO₃⁺: 226.1438; found: ~226.1 |

Safety Considerations

-

4-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Chloro-2-(2-ethoxyethoxy)ethane: Irritant. Avoid inhalation and contact with skin.

-

DMF: A potential reproductive toxin. Use in a well-ventilated fume hood.

-

Palladium on Carbon: Flammable when dry and in the presence of hydrogen. Handle with care, preferably under an inert atmosphere.

-

Hydrogen Gas: Highly flammable. Ensure proper grounding and use in a well-ventilated area away from ignition sources.

-

Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The Williamson ether synthesis followed by catalytic hydrogenation offers high yields and is amenable to scale-up. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to synthesize this valuable intermediate for their research and development activities.

References

4-(2-(2-Ethoxyethoxy)ethoxy)aniline molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While specific experimental data on this compound is limited, this document outlines its known physicochemical properties and details the standard experimental and computational methodologies required for a thorough structural and conformational analysis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are working with or developing molecules containing the oligo(ethylene glycol) aniline moiety.

Introduction

This compound is a substituted aniline featuring a flexible triethylene glycol monoethyl ether chain attached at the para position. This structure combines a pharmaceutically relevant aromatic amine headgroup with a flexible, hydrophilic tail. The aniline moiety is a common building block in a vast array of pharmaceuticals and dyes, while the oligo(ethylene glycol) chain is frequently used to improve solubility, modulate pharmacokinetic properties, and create flexible linkers in drug conjugates or functional materials.

Understanding the three-dimensional structure and conformational flexibility of this molecule is critical for predicting its interactions with biological targets, its self-assembly properties, and its overall physicochemical behavior. The flexible ether chain, with multiple rotatable bonds, can adopt a wide range of conformations, from a linear, all-trans state to more compact, helical structures.[1] The preferred conformation in a given environment (e.g., in solution or bound to a receptor) will dictate its functional properties. This guide outlines the necessary steps to elucidate these structural features.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that several of the physicochemical properties are predicted values derived from computational models due to a lack of published experimental data.[2]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 90688-48-5 | [3][5] |

| Molecular Formula | C₁₂H₁₉NO₃ | [3][4] |

| Molecular Weight | 225.28 g/mol | [3][4] |

| Boiling Point | 147 °C (at 3 Torr) (Predicted) | [2] |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Acid Dissociation Constant) | 5.09 ± 0.10 (Predicted) | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Conformational Profile

The conformational landscape of this compound is primarily defined by the rotation around the single bonds within the flexible ether side chain. The key dihedral angles that govern the overall shape of the molecule are depicted in the diagram below.

Caption: Key rotatable bonds (τ1-τ9) in this compound.

The dihedral angles (τ) around the C-O and C-C bonds determine the chain's conformation. Research on similar oligo(ethylene glycol) systems shows a preference for a gauche conformation around the C-O-C-C and C-C-O-C bonds and a trans conformation around the O-C-C-O bonds, which can lead to helical structures.[1] However, the energetic barriers to rotation are small, allowing for a dynamic equilibrium of multiple conformers in solution.

Experimental and Computational Protocols for Structural Elucidation

A combination of spectroscopic and computational methods is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state structure of flexible molecules.

-

1D NMR (¹H and ¹³C): Standard 1D NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of all hydrogen and carbon atoms. The aromatic protons are expected to appear as a characteristic AA'BB' system, while the methylene protons of the ether chain will likely present as a series of complex, overlapping multiplets.

-

2D NMR (COSY, HSQC): These experiments will be used to assign all proton and carbon signals unambiguously.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. The NOESY spectrum reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6][7]

Detailed Protocol for NOESY Experiment:

-

Sample Preparation: Prepare a sample of this compound at a concentration of 10-20 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of paramagnetic impurities and filtered to remove any particulate matter.[7]

-

Data Acquisition:

-

Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

-

Use a mixing time (τₘ) appropriate for a molecule of this size. A range of mixing times (e.g., 200 ms to 800 ms) should be tested to monitor the build-up of NOE cross-peaks and minimize spin diffusion.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions and Fourier transformation.

-

Integrate the volume of the cross-peaks. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two correlated protons (I ∝ 1/r⁶).

-

Identify key NOE correlations, such as those between the aniline ring protons and the protons of the adjacent methylene group (C7), and between protons along the flexible ether chain. These correlations provide crucial distance restraints for defining the 3D structure.[8]

-

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are essential for exploring the potential energy surface of the molecule and identifying stable, low-energy conformations.[9][10]

Detailed Protocol for DFT-Based Conformational Analysis:

-

Initial Conformer Generation:

-

Use a molecular mechanics force field (e.g., MMFF) to perform an initial, rapid conformational search. This can be done by systematically rotating all dihedral angles (τ1-τ9) or using stochastic search methods.[9][11]

-

Generate a large number of initial conformers (e.g., >1000) to ensure thorough sampling of the conformational space.

-

-

Geometry Optimization:

-

Take the low-energy conformers from the initial search (e.g., all structures within 10-15 kcal/mol of the global minimum) and perform full geometry optimization using DFT.

-

A common and reliable level of theory for molecules of this type is B3LYP with a 6-31G(d) basis set.[11]

-

-

Frequency Calculations:

-

Perform frequency calculations on all optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

-

Final Energy Calculation and Analysis:

-

Calculate the final relative energies (ΔG) of all unique conformers by including the thermal corrections.

-

Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles to understand the preferred shapes of the molecule. The results can be used to generate a Boltzmann-weighted population of conformers.

-

Proposed Experimental and Computational Workflow

The most robust conformational analysis is achieved by integrating experimental NMR data with computational modeling. The following workflow is proposed:

Caption: Integrated workflow for conformational analysis.

This workflow combines the generation of theoretical conformer populations with experimental distance restraints from NOESY NMR. The experimental data is used to validate and refine the computational results, leading to a high-confidence model of the dominant solution-state conformation(s) of this compound.

Conclusion

This compound possesses a molecular architecture of significant interest to the pharmaceutical and material sciences. Its conformational flexibility, governed by the triethylene glycol side chain, is a defining feature that dictates its molecular recognition and bulk properties. While direct experimental characterization of this specific molecule is not widely published, a comprehensive understanding of its 3D structure and dynamics is achievable through the systematic application of modern analytical and computational techniques. The integrated workflow presented in this guide, combining high-field 2D NMR spectroscopy with DFT calculations, provides a robust framework for researchers to fully characterize this and related flexible molecules, enabling rational design in future drug development and materials science applications.

References

- 1. Helical versus all-trans conformations of oligo(ethylene glycol)-terminated alkanethiol self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-(2-乙氧基乙氧基)乙氧基)苯胺 | 90688-48-5 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. arkpharmtech.com [arkpharmtech.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 8. google.com [google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted spectroscopic data and experimental data from close structural analogs. This approach offers a reliable reference for researchers engaged in the synthesis, characterization, and application of this and related compounds. The guide includes detailed tables of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, alongside experimental data for the analogous compounds 4-ethoxyaniline and 2-(2-ethoxyethoxy)ethanol. Furthermore, standardized experimental protocols for these spectroscopic techniques are provided, along with a visual workflow of the analytical process.

Introduction

This compound is an aromatic amine featuring a flexible and hydrophilic di(ethylene glycol) ethyl ether side chain. Such molecules are of interest in medicinal chemistry and materials science due to their potential as linkers, spacers, or building blocks in the synthesis of more complex structures. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized compounds. This guide aims to provide a foundational spectroscopic dataset for this compound to aid researchers in their endeavors.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound and experimental data for its structural analogs.

Predicted Spectroscopic Data for this compound

The following data has been generated using computational prediction tools to estimate the spectroscopic properties of the target molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.65 | d | 2H | Ar-H (ortho to O) |

| ~3.95 | t | 2H | O-CH₂-CH₂-O |

| ~3.70 | t | 2H | O-CH₂-CH₂-O |

| ~3.65 | m | 4H | O-CH₂-CH₂-O |

| ~3.50 | q | 2H | O-CH₂-CH₃ |

| ~3.40 (broad s) | 2H | NH₂ | |

| ~1.15 | t | 3H | O-CH₂-CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~152.0 | Ar-C-O |

| ~141.0 | Ar-C-NH₂ |

| ~116.0 | Ar-CH (ortho to NH₂) |

| ~115.5 | Ar-CH (ortho to O) |

| ~71.0 | O-CH₂-CH₂-O |

| ~70.5 | O-CH₂-CH₂-O |

| ~70.0 | O-CH₂-CH₂-O |

| ~69.0 | Ar-O-CH₂ |

| ~67.0 | O-CH₂-CH₃ |

| ~15.0 | O-CH₂-CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Doublet | N-H Stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1620-1600 | Medium | N-H Scissoring |

| 1510-1480 | Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch |

| 1150-1050 | Strong | C-O Stretch (Ether) |

| 850-800 | Strong | p-Substituted Benzene Bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct | Predicted Collision Cross Section (Ų) |

| 226.14377 | [M+H]⁺ | 151.0 |

| 248.12571 | [M+Na]⁺ | 157.0 |

Data sourced from PubChem predictions.[1]

Experimental Spectroscopic Data for Structural Analogs

To provide a comparative reference, experimental data for 4-ethoxyaniline and 2-(2-ethoxyethoxy)ethanol are presented below.

Table 5: Experimental Spectroscopic Data for 4-Ethoxyaniline

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) | Mass Spec (m/z) | ||

| Shift (ppm) | Assignment | Shift (ppm) | Assignment | Wavenumber | Fragment |

| 6.74 (d, 2H) | Ar-H | 152.4 | Ar-C-O | 3430, 3350 | 137 (M⁺) |

| 6.65 (d, 2H) | Ar-H | 140.9 | Ar-C-N | 3040 | 109 |

| 3.95 (q, 2H) | O-CH₂ | 115.8 | Ar-CH | 2970, 2920, 2860 | 108 |

| 3.55 (br s, 2H) | NH₂ | 115.5 | Ar-CH | 1610 | 80 |

| 1.38 (t, 3H) | CH₃ | 64.1 | O-CH₂ | 1510 | 53 |

| 15.1 | CH₃ | 1230 | |||

| 1110 | |||||

| 820 |

Data sourced from PubChem and other spectral databases.[2]

Table 6: Experimental Spectroscopic Data for 2-(2-Ethoxyethoxy)ethanol

| IR (cm⁻¹) | Mass Spec (m/z) |

| Wavenumber | Fragment |

| 3430 (broad) | 134 (M⁺) |

| 2970, 2870 | 89 |

| 1120, 1060 | 59 |

| 45 |

Data sourced from NIST WebBook.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and pick the peaks.

3.1.3. Data Acquisition (¹³C NMR)

-

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

-

Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.

-

Filter the sample solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

3.3.2. Data Acquisition

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a valuable resource for the spectroscopic identification and characterization of this compound. By combining predicted data for the target molecule with experimental data from close structural analogs, a comprehensive and reliable set of reference spectra is established. The inclusion of detailed experimental protocols further enhances the utility of this guide for researchers in synthetic chemistry, drug discovery, and materials science. It is anticipated that this information will facilitate the unambiguous identification and further investigation of this and related poly(ethylene glycol) functionalized aniline derivatives.

References

Solubility of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in different solvents

An In-depth Technical Guide to the Solubility of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is an aromatic amine derivative with a flexible ether side chain. Its molecular structure, featuring both a polar aniline group and a more nonpolar ethoxyethoxy)ethoxy tail, suggests a nuanced solubility profile. The aniline moiety can participate in hydrogen bonding and acid-base reactions, while the ether chain contributes to its potential solubility in organic solvents.[1] Understanding the solubility of this compound is paramount for its application in various fields, particularly in drug discovery where bioavailability and formulation are critical. Aniline derivatives are versatile building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in different types of solvents can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The aniline group can form hydrogen bonds with protic solvents. However, the relatively long ether chain is nonpolar and may limit solubility in highly polar solvents like water.[3][4] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents can interact with the polar aniline group through dipole-dipole interactions without the competing hydrogen bonds present in protic solvents. The organic character of the molecule is compatible with these solvents.[3] |

| Nonpolar | Hexane, Toluene | Low | The presence of the polar aniline group significantly reduces its solubility in nonpolar solvents. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic aniline group will be protonated by the acid to form a water-soluble ammonium salt.[4][5][6] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The aniline group is basic and will not react with a basic solution.[4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.[2]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.[5]

-

Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: A flowchart of the experimental workflow for determining solubility.

Caption: Factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for understanding and determining its solubility. The predicted solubility profile suggests that it is likely to be most soluble in polar aprotic solvents and aqueous acidic solutions. For researchers and drug development professionals, the provided experimental protocol offers a reliable method for generating the necessary quantitative data to advance their work. The interplay of the compound's structural features and the properties of the solvent, along with external conditions, will ultimately dictate its solubility, a critical parameter for its successful application.

References

Thermal Properties of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal properties of the compound 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. As a substance of interest in various research and development applications, a thorough understanding of its thermal behavior is crucial for predicting its stability, processing, and potential applications.

Thermal Data of Structurally Similar Compounds

To provide an informed estimation of the thermal properties of this compound, the following table summarizes the available data for compounds with similar structural motifs, such as aniline derivatives and molecules containing ethoxy groups. This comparative data can serve as a useful reference point for researchers.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethoxyaniline | C₂H₅OC₆H₄NH₂ | 2-5[1][2] | 250[1][2] |

| 4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]aniline | C₁₆H₂₀N₂O₄ | 64-65 | Not Available |

| 2-(2-Ethoxyethoxy)ethanol | C₆H₁₄O₃ | -76 | 196-202 |

| 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline | C₁₃H₂₁NO₄ | Liquid at RT | Not Available |

Note: "RT" refers to room temperature.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of a compound like this compound involves standardized analytical techniques. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that indicates the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is often indicative of high purity.[3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1]

-

Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus like a Mel-Temp).[1][3]

-

Heating: The heating medium is stirred continuously to ensure a uniform temperature distribution.[1] The temperature is raised rapidly to approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[3]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Methodology: Thiele Tube or Aluminum Block Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[4]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4]

-

Heating Assembly: The fusion tube, along with a thermometer, is placed in a Thiele tube containing a high-boiling point oil or an aluminum block for heating.[4]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[4] As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point and to quantify the enthalpy of these transitions.[5]

Generalized Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Data Acquisition: The instrument heats the sample and reference, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and the peak onset or peak maximum can be taken as the melting temperature. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.[6]

Generalized Protocol:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA sample pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen or air) and a linear heating program (e.g., a ramp of 10°C/min to a final temperature) are set.[7]

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.[8]

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which the rate of mass loss is at its maximum (determined from the first derivative of the TGA curve).[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of an organic compound like this compound.

References

- 1. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. mt.com [mt.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. aurigaresearch.com [aurigaresearch.com]

An In-depth Technical Guide to 4-(2-(2-Ethoxyethoxy)ethoxy)aniline (CAS No. 10089-18-6)

Disclaimer: Publicly available information for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline with CAS number 10089-18-6 is limited. A product listing with the same name corresponds to CAS number 90688-48-5, though detailed experimental data remains scarce[1]. This guide has been constructed by leveraging data from structurally similar and well-documented aniline derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is an aromatic amine featuring a hydrophilic polyethylene glycol (PEG)-like side chain. This structural characteristic is of interest in medicinal chemistry as it can influence a molecule's solubility, bioavailability, and pharmacokinetic profile. Aniline derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The ether linkages in the side chain can enhance the compound's utility as a linker or spacer in more complex molecular designs.

Physicochemical Properties

| Property | 4-Ethoxyaniline | 4-(2-Morpholinoethoxy)aniline | 4-[2-(2-methoxyethoxy)ethoxy]aniline | Estimated: this compound |

| CAS Number | 156-43-4 | 52481-41-1[2] | 65673-48-5[3][4] | 10089-18-6 / 90688-48-5 |

| Molecular Formula | C₈H₁₁NO | C₁₂H₁₈N₂O₂[2] | C₁₁H₁₇NO₃[3] | C₁₂H₁₉NO₃ |

| Molecular Weight | 137.18 g/mol | 222.29 g/mol [2] | 211.26 g/mol [3] | 225.29 g/mol |

| Boiling Point | 250 °C (lit.) | 150 °C/0.005 mmHg[2] | 346.2 °C at 760 mmHg[3] | Expected to be >250 °C at atmospheric pressure |

| Melting Point | 2-5 °C (lit.) | 69 - 73 °C[2] | Not available | Likely a low melting solid or an oil at room temperature |

| Density | 1.065 g/mL at 25 °C (lit.) | Not available | Not available | Expected to be slightly denser than water |

| Refractive Index | n20/D 1.559 (lit.) | Not available | Not available | Expected to be in the range of 1.5-1.6 |

| Solubility | Practically insoluble in water[4] | Enhanced solubility due to morpholino group[2] | Not specified, but the ether chain suggests some water solubility | Expected to have moderate solubility in water and good solubility in organic solvents |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound would likely proceed through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

General Synthesis Workflow

References

An In-depth Technical Guide to the Purity and Characterization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and characterization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline, a bifunctional molecule with increasing relevance in pharmaceutical and materials science. This document outlines the key physicochemical properties, detailed experimental protocols for characterization, and data interpretation. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this and structurally related compounds.

Introduction

This compound, with CAS Number 90688-48-5, is an aromatic amine functionalized with a short ethoxy-oligoethylene glycol chain.[1] This unique structure imparts both hydrophobic (aromatic ring) and hydrophilic (ethoxy chain) properties, making it a versatile building block in various chemical syntheses. Its primary amine group allows for a wide range of chemical modifications, while the flexible and water-soluble ethoxy chain can improve the pharmacokinetic properties of larger molecules. Notably, molecules with such characteristics are of significant interest as precursors for PROTAC (Proteolysis Targeting Chimera) linkers, which are crucial components in the development of novel therapeutics designed to induce targeted protein degradation.[2][3][4][][6]

This guide will detail the essential analytical techniques for confirming the identity, assessing the purity, and elucidating the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers and public chemical databases.

| Property | Value | Reference |

| CAS Number | 90688-48-5 | [1] |

| Molecular Formula | C12H19NO3 | [7] |

| Molecular Weight | 225.28 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity (typical) | ≥95% | [8] |

| SMILES | CCOCCOCCOC1=CC=C(C=C1)N | [7] |

| InChI | InChI=1S/C12H19NO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | [7] |

| Predicted XlogP | 0.8 | [7] |

Analytical Characterization: Experimental Protocols

This section provides detailed experimental protocols for the characterization of this compound. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for analogous compounds, such as other aromatic amines and polyethylene glycol (PEG) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the presence and connectivity of protons in the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Typical spectral parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Expected Spectral Features:

-

Aromatic Protons: Two sets of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

-

Ethoxy and Ethoxyethoxy Protons: A series of multiplets in the range of δ 3.5-4.1 ppm corresponding to the -OCH₂CH₂O- and Ar-OCH₂- protons. A triplet around δ 1.2 ppm and a quartet around δ 3.5 ppm for the terminal ethyl group (-OCH₂CH₃). The integration of these signals should correspond to the number of protons in each environment.

-

3.1.2. ¹³C NMR Spectroscopy

-

Objective: To identify the number and types of carbon atoms in the molecule.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Sample Preparation: As described for ¹H NMR, but with a higher sample concentration (20-50 mg) if necessary.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Expected Spectral Features:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the oxygen will be downfield, while the carbon attached to the nitrogen will also be in this region.

-

Ethoxy and Ethoxyethoxy Carbons: Signals in the range of δ 60-75 ppm.

-

Terminal Ethyl Carbon: A signal around δ 15 ppm for the methyl carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Objective: To confirm the presence of key functional groups such as N-H (amine), C-O (ether), and the aromatic ring.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates before running the sample.

-

-

Expected Spectral Features:

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[9][10][11]

-

C-H Stretching (Aromatic): A weak absorption above 3000 cm⁻¹.[9]

-

C-H Stretching (Aliphatic): Absorptions in the range of 2850-2950 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[9]

-

C-O Stretching (Ether): A strong, characteristic absorption in the range of 1050-1150 cm⁻¹.[12]

-

C-N Stretching (Aromatic Amine): An absorption in the 1250-1335 cm⁻¹ region.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Objective: To confirm the molecular weight and obtain information about the molecular formula.

-

Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13][14]

-

Sample Preparation:

-

ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infuse it into the mass spectrometer.

-

MALDI-TOF-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.[13]

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Expected Spectral Features:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.2.

-

Other adducts, such as [M+Na]⁺ at m/z 248.2, may also be observed.[7]

-

Fragmentation patterns may show losses of ethoxy and ethoxyethoxy units.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound.

-

Objective: To determine the purity of this compound and identify any impurities.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions (suggested starting point based on similar compounds):

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A suggested gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, for example, 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and its potential role as a building block.

Caption: Experimental workflow for the comprehensive characterization of the compound.

Caption: Logical relationship of the compound's structural features to its applications.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potential Hazards: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The thorough characterization and purity assessment of this compound are crucial for its successful application in research and development. This guide provides a framework of experimental protocols and expected outcomes based on the analysis of structurally related compounds. The combination of NMR, FTIR, MS, and HPLC provides a comprehensive analytical toolkit for ensuring the quality and confirming the identity of this versatile molecule. As the interest in bifunctional molecules for applications such as PROTACs continues to grow, robust and well-documented characterization methods are indispensable.

References

- 1. chemscene.com [chemscene.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]

- 8. cymitquimica.com [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features | PLOS One [journals.plos.org]

- 14. journals.plos.org [journals.plos.org]

The Multifaceted Potential of Ethoxy-Substituted Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy-substituted anilines are a class of aromatic compounds characterized by an aniline ring bearing an ethoxy (-OCH₂CH₃) group. This structural motif is a key pharmacophore and a versatile synthetic intermediate in a wide range of chemical and biological applications. From their historical role in the development of analgesics to their modern use as building blocks for blockbuster pharmaceuticals and as functional materials, ethoxy-substituted anilines continue to be of significant interest to the scientific community. This technical guide provides an in-depth exploration of the potential applications of these compounds, with a focus on their role in medicinal chemistry, as synthetic intermediates, and in materials science.

Medicinal Chemistry Applications

The presence of the ethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of aniline derivatives, making them valuable scaffolds in drug discovery.

Analgesic and Antipyretic Agents: The Legacy of Phenacetin

Phenacetin, or N-(4-ethoxyphenyl)acetamide, is one of the earliest synthetic analgesics and antipyretics, first introduced in 1887.[1][2] Its mechanism of action primarily involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and fever.[1] Phenacetin itself is a prodrug, being metabolized in the liver to its active metabolite, paracetamol (acetaminophen).[1]

Metabolism of Phenacetin:

Phenacetin undergoes O-deethylation to form paracetamol, which is the primary contributor to its analgesic and antipyretic effects.[1] Other metabolic pathways include N-hydroxylation, which can lead to the formation of reactive metabolites implicated in the toxicity of phenacetin.[3]

Metabolism of Phenacetin to its active and reactive metabolites.

Quantitative Biological Activity of Phenacetin and Derivatives:

The analgesic and anti-inflammatory activities of phenacetin and its main metabolite, paracetamol, have been quantitatively compared in various rodent models.

| Compound | Analgesic Activity (Trypsin Assay, ED₅₀ mg/kg, oral)[4] | Analgesic Activity (Kaolin Assay, ED₅₀ mg/kg, oral)[4] |

| Phenacetin | 114 ± 36.2 | 107 ± 11.5 |

| Acetaminophen | Inactive | Inactive |

| Aspirin | Inactive | Inactive |

Modern Pharmaceuticals

Ethoxy-substituted anilines are crucial intermediates in the synthesis of several modern drugs, including the anticoagulant rivaroxaban and the anti-inflammatory drug celecoxib.

Rivaroxaban: The synthesis of the direct Factor Xa inhibitor, rivaroxaban, involves the key intermediate 4-(4-aminophenyl)morpholin-3-one. This intermediate can be synthesized from p-nitroaniline, which can be derived from 4-ethoxyaniline through a series of reactions.

Celecoxib: The selective COX-2 inhibitor, celecoxib, is synthesized using 4-hydrazinobenzenesulfonamide hydrochloride as a key precursor. This hydrazine derivative can be prepared from sulfanilamide, which in turn can be synthesized from aniline derivatives.

Ethoxy-Substituted Anilines as Synthetic Intermediates

The amino and ethoxy groups on the aniline ring provide multiple reactive sites for further functionalization, making these compounds valuable building blocks in organic synthesis.

Synthesis of Phenacetin: A Classic Williamson Ether Synthesis

A common laboratory synthesis of phenacetin involves the Williamson ether synthesis, starting from paracetamol (acetaminophen).

Experimental Protocol: Synthesis of Phenacetin from Paracetamol

-

Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve metallic sodium (0.275 g, 11.96 mmol) in ethanol (10 mL) under reflux until all the sodium has reacted.[5]

-

Formation of Phenoxide: To the cooled sodium ethoxide solution, add paracetamol (the product from the acetylation of p-aminophenol).[5]

-

Etherification: Add ethyl iodide to the reaction mixture and reflux for 1 hour.[5]

-

Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude phenacetin. The solid is then collected by vacuum filtration and can be recrystallized from water to yield pure phenacetin.[5]

Williamson Ether Synthesis of Phenacetin.

Synthesis of Rivaroxaban Intermediate: 4-(4-aminophenyl)morpholin-3-one

A key intermediate for Rivaroxaban, 4-(4-aminophenyl)morpholin-3-one, can be synthesized from p-nitroaniline.

Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one

-

N-Alkylation of p-Nitroaniline: React p-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a base to form N-(2-(2-chloroethoxy)acetyl)-4-nitroaniline.[2]

-

Intramolecular Cyclization: Treat the product from the previous step with a base, such as sodium hydride, to induce intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one.[2]

-

Reduction of the Nitro Group: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to an amino group using a reducing agent like hydrogen gas with a palladium on carbon catalyst to afford 4-(4-aminophenyl)morpholin-3-one.[2][6]

Synthesis of a key Rivaroxaban intermediate.

Materials Science Applications

The unique electronic and structural properties of ethoxy-substituted anilines make them suitable for applications in materials science, particularly as corrosion inhibitors.

Corrosion Inhibition

Aniline and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. The ethoxy group, being an electron-donating group, can enhance the inhibition efficiency by increasing the electron density on the aniline ring, which facilitates the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a protective barrier, preventing the corrosive medium from reaching the metal.

Experimental Protocol: Evaluation of Corrosion Inhibition

-

Weight Loss Method:

-

Prepare metal coupons of known weight and surface area.

-

Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the ethoxy-substituted aniline inhibitor for a specified period.

-

After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

-

Calculate the corrosion rate and inhibition efficiency based on the weight loss.

-

-

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

-

Use a three-electrode electrochemical cell containing the corrosive medium with and without the inhibitor.

-

The working electrode is the metal being tested, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

-

In potentiodynamic polarization, the potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion current density.

-

In EIS, a small amplitude AC signal is applied over a range of frequencies to study the properties of the inhibitor film and the corrosion process.

-

Workflow for evaluating corrosion inhibition.

Quantitative Corrosion Inhibition Data:

The corrosion inhibition efficiency of various substituted anilines has been studied, demonstrating the influence of the substituent on their protective properties.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Method | Metal | Medium | Reference |

| 2-Ethylaniline | 5 | 44.3 | Weight Loss | N80 Steel | 15% HCl | [7] |

| 2,4-Dimethylaniline | 5 | 51.3 | Weight Loss | N80 Steel | 15% HCl | [7] |

Other Potential Applications

The versatility of ethoxy-substituted anilines extends to other areas of research, including:

-

Anticancer Agents: Certain aniline derivatives have shown promising anticancer activity. For example, some 4-anilinoquinazoline derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[8]

-

Antimicrobial Agents: The antimicrobial potential of novel carbazole derivatives, which can be synthesized from aniline precursors, has been investigated against various bacterial and fungal strains.

-

Antioxidant Activity: Aniline derivatives have been studied for their ability to scavenge free radicals, indicating potential applications as antioxidants.

Quantitative Biological Activity of Ethoxy-Substituted Aniline Derivatives:

| Compound Type | Activity | Cell Line / Target | IC₅₀ / MIC (µM) | Reference |

| 4-Anilinoquinolinylchalcone derivative (4a) | Anticancer | MDA-MB-231 | 0.11 | [5] |

| Isoxazole-naphthalene derivative with 4-ethoxy phenyl | Anticancer | MCF-7 | 1.23 | [9] |

| N-substituted carbazole derivative | Antimicrobial | S. aureus | 1-64 | |

| 2'-Aminochalcone (5a) | Antioxidant | DPPH radical | 4.9 | [10] |

Conclusion

Ethoxy-substituted anilines represent a class of compounds with a rich history and a promising future. Their journey from early synthetic medicines to key components in modern drug synthesis and functional materials highlights their enduring importance in chemical and biomedical research. The ability to fine-tune their properties through synthetic modification ensures that ethoxy-substituted anilines will continue to be a valuable platform for the development of new technologies and therapies. This guide has provided a comprehensive overview of their potential applications, supported by experimental data and protocols, to aid researchers and professionals in harnessing the full potential of these versatile molecules.

References

- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Amine Group in 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide for Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a substituted aniline that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a primary aromatic amine and a flexible hydrophilic polyether chain, makes it a versatile building block for the synthesis of more complex molecules with tailored pharmacological properties. The reactivity of the primary amine group is central to its utility, allowing for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, including its basicity and nucleophilicity, and details key chemical reactions with experimental protocols. Furthermore, it explores the application of this molecule in contemporary drug design, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Reactivity of the Amine Group

The chemical behavior of the amine group in this compound is dictated by the interplay of the electron-donating nature of the ether-substituted phenyl ring and the inherent properties of the primary aromatic amine.

Basicity and Nucleophilicity

The basicity of the amine group, a measure of its ability to accept a proton, is a key determinant of its nucleophilicity. The oxygen atom of the ethoxy group at the para-position exerts a positive mesomeric effect (+M), donating electron density to the aromatic ring. This increased electron density on the ring, in turn, enhances the electron density on the nitrogen atom of the amine group, making it more basic and a stronger nucleophile compared to unsubstituted aniline.